molecular formula C14H11ClN2O2 B14127618 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline

Katalognummer: B14127618
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: XVRLMUOPOMCMCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline is an organic compound characterized by the presence of a chlorophenyl group, a vinyl group, and a nitroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline typically involves the reaction of 2-chlorobenzaldehyde with 4-nitroaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions on the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The nitro group and the chlorophenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-(2-Chlorophenyl)vinyl)-4-methylaniline
  • 2-(1-(2-Chlorophenyl)vinyl)-4-aminobenzene
  • 2-(1-(2-Chlorophenyl)vinyl)-4-hydroxyaniline

Uniqueness

2-(1-(2-Chlorophenyl)vinyl)-4-nitroaniline is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H11ClN2O2

Molekulargewicht

274.70 g/mol

IUPAC-Name

2-[1-(2-chlorophenyl)ethenyl]-4-nitroaniline

InChI

InChI=1S/C14H11ClN2O2/c1-9(11-4-2-3-5-13(11)15)12-8-10(17(18)19)6-7-14(12)16/h2-8H,1,16H2

InChI-Schlüssel

XVRLMUOPOMCMCD-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.